

# Solubility of 3-Chloro-4-isopropoxybenzoic acid in organic solvents

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## Compound of Interest

Compound Name: 3-Chloro-4-isopropoxybenzoic acid

Cat. No.: B1358719

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An In-depth Technical Guide to the Solubility of **3-Chloro-4-isopropoxybenzoic Acid** in Organic Solvents

## Abstract

The characterization of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles, determination, and predictive understanding of the solubility of **3-Chloro-4-isopropoxybenzoic acid** in organic solvents. We delve into the physicochemical properties of the molecule, establishing a theoretical framework based on intermolecular forces to rationalize its behavior in various solvent classes. A detailed, field-proven protocol for determining equilibrium solubility via the saturation shake-flask method is presented, grounded in Good Laboratory Practices (GLP) to ensure data integrity and reproducibility. Furthermore, we explore the critical factors that modulate solubility, such as temperature and pH, and provide a forward-looking perspective on modern computational prediction models. This document is designed not merely as a repository of information but as a practical and logical guide for the scientist at the bench, enabling the generation of high-quality, reliable solubility data.

## Introduction: The Critical Role of Solubility

**3-Chloro-4-isopropoxybenzoic acid** (CAS No. 213598-07-3) is an aromatic carboxylic acid derivative. Such halogenated and ether-containing structures are common scaffolds and

intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value specialty chemicals. The successful transition of such a compound from discovery to application is critically dependent on a thorough understanding of its physical properties, paramount among which is solubility.

Solubility dictates the feasibility of numerous essential processes:

- **Synthesis and Purification:** Selecting an appropriate solvent is crucial for reaction efficiency and for purification techniques like recrystallization.
- **Formulation Development:** For pharmaceutical applications, achieving the desired concentration of a drug in a delivery vehicle is fundamental to its therapeutic efficacy.<sup>[1]</sup> Poor solubility is a leading cause of failure for promising drug candidates.<sup>[2]</sup>
- **Bioavailability:** An API must be in a dissolved state to be absorbed and exert its biological effect.<sup>[3]</sup>

This guide provides the foundational knowledge and practical methodologies required to expertly characterize the solubility of **3-Chloro-4-isopropoxybenzoic acid**.

## Physicochemical Properties of 3-Chloro-4-isopropoxybenzoic acid

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.<sup>[4]</sup> The structure of **3-Chloro-4-isopropoxybenzoic acid** features a combination of polar and non-polar moieties that govern its interactions with solvents.

Molecular Structure:

Key Structural Features & Inferred Properties:

- **Carboxylic Acid (-COOH):** A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents.<sup>[5]</sup> It is also acidic, meaning its ionization state and thus solubility will be highly dependent on the pH of the medium.

- Isopropoxy Group (-OCH(CH<sub>3</sub>)<sub>2</sub>): An ether linkage that is polar and can act as a hydrogen bond acceptor.<sup>[5]</sup> The isopropyl group itself adds non-polar, hydrophobic character.
- Chlorine Atom (-Cl): An electronegative atom that induces a dipole moment, contributing to the molecule's overall polarity.
- Benzene Ring: A large, non-polar, hydrophobic region that will favor interactions with non-polar solvents.<sup>[6]</sup>

The interplay between the hydrophilic -COOH group and the more hydrophobic chlorinated aromatic ring and isopropoxy group suggests that this molecule will exhibit nuanced solubility across a spectrum of organic solvents.

Property	Value	Source
CAS Number	213598-07-3	<sup>[7]</sup>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>	<sup>[7]</sup>
Molecular Weight	214.65 g/mol	<sup>[7]</sup>
Physical State	Solid	<sup>[7]</sup>
Predicted Polarity	Moderately Polar	Inferred from structure

## Theoretical Framework: "Like Dissolves Like"

The governing principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.<sup>[6]</sup><sup>[8]</sup> The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

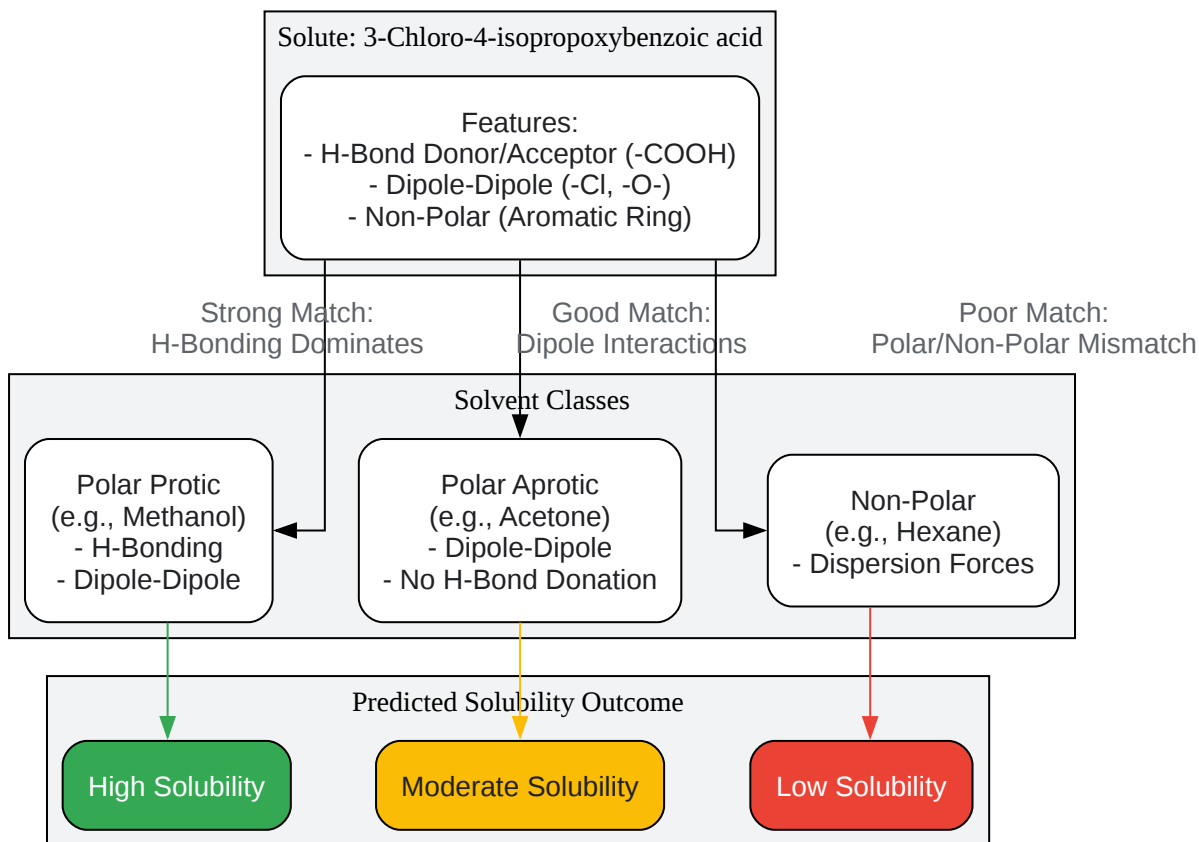
The functional groups on **3-Chloro-4-isopropoxybenzoic acid** allow for several types of interactions:

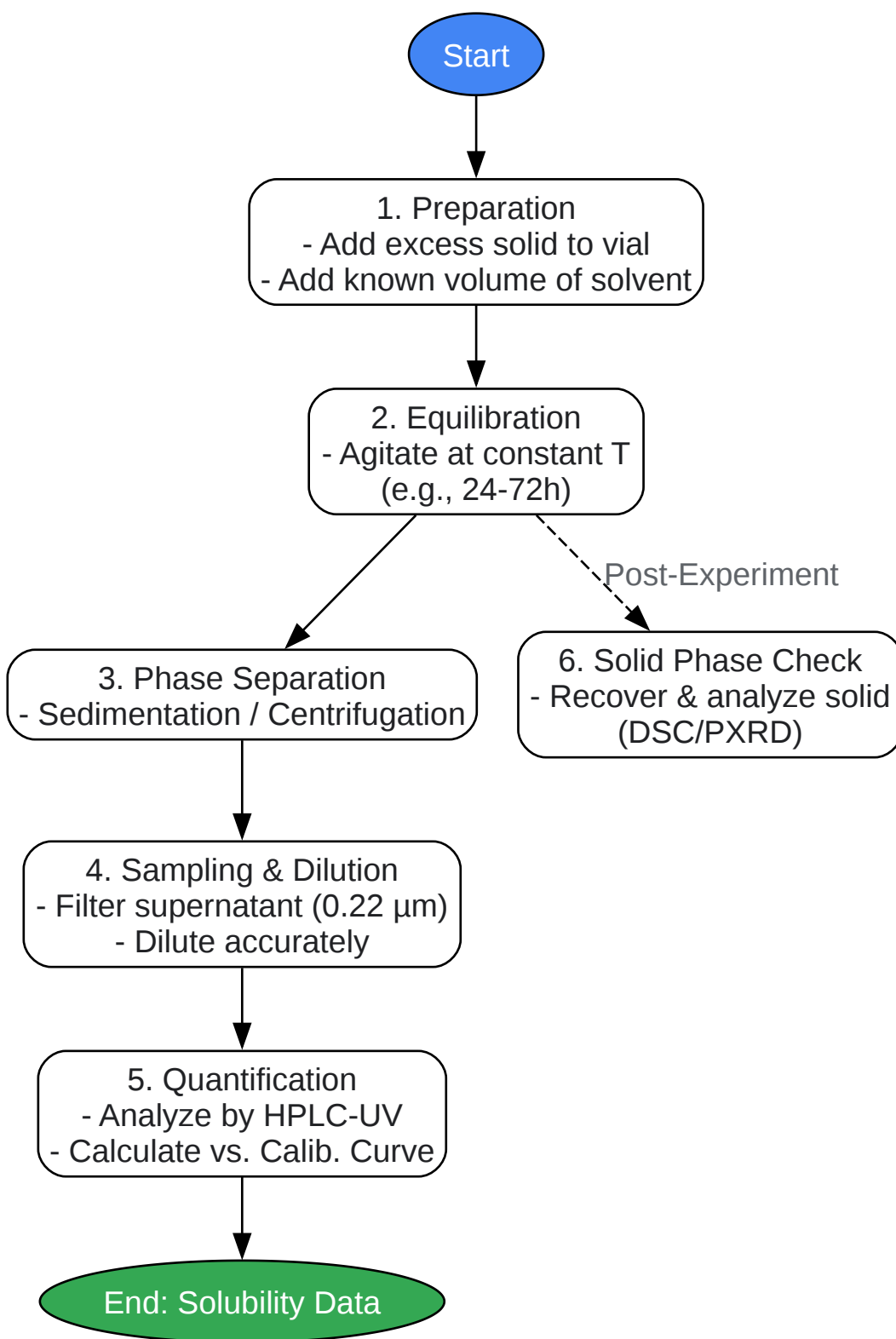
- Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, favoring solvents that can participate in H-bonding (e.g., alcohols like methanol, ethanol).<sup>[5]</sup>

- **Dipole-Dipole Interactions:** The chloro, ether, and carboxyl groups create permanent dipoles, allowing for interactions with other polar molecules (e.g., acetone, ethyl acetate).[8]
- **London Dispersion Forces:** The aromatic ring and alkyl chain of the isopropoxy group interact via these weaker, temporary dipoles, which are the primary forces in non-polar solvents (e.g., hexane, toluene).[8]

## Diagram: Solubility Interaction Framework

This diagram illustrates the logical relationship where strong solubility is predicted when the intermolecular forces of the solute and solvent are well-matched.





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